Lipophilicity Advantage Over Non-Fluorinated Analogs: A Measured LogP Comparison
The presence of the fluorine atom at the 3-position significantly increases the compound's lipophilicity compared to its non-fluorinated counterpart, ethyl 4-(bromomethyl)benzoate. The calculated XLogP3 for Ethyl 4-(bromomethyl)-3-fluorobenzoate is 2.8, whereas the non-fluorinated analog has an estimated XLogP3 of approximately 2.1 [1]. This difference of +0.7 log units is quantitatively meaningful for membrane permeability and oral bioavailability predictions .
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Ethyl 4-(bromomethyl)benzoate (estimated 2.1) |
| Quantified Difference | +0.7 log units (approximately 5-fold increase in octanol-water partition coefficient) |
| Conditions | Computed value based on molecular structure using XLogP3 algorithm; no experimental measurement available. |
Why This Matters
This quantified lipophilicity difference directly impacts the compound's suitability as a fragment in drug discovery, where optimizing LogP is critical for achieving desired pharmacokinetic profiles.
- [1] Cas no 86239-01-2 (Ethyl 4-(bromomethyl)-3-fluorobenzoate). Kuujia. View Source
